![molecular formula C14H15N3 B14586902 N-{2-[(E)-Phenyldiazenyl]ethyl}aniline CAS No. 61327-72-8](/img/structure/B14586902.png)
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The structure of this compound includes a phenyl group attached to a diazenyl group, which is further connected to an ethyl group and an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline typically involves the diazotization of aniline followed by coupling with an appropriate ethyl-substituted compound. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an ethyl-substituted aromatic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency.
化学反応の分析
Types of Reactions
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azo reductases, leading to the formation of amines.
Electrophilic Attack: The azo group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups attached to the azo group.
4-Aminoazobenzene: Contains an amino group on one of the phenyl rings.
Disperse Orange 3: A commercially used azo dye with a similar structure.
Uniqueness
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline is unique due to the presence of both an ethyl group and an aniline moiety, which can influence its reactivity and applications
特性
CAS番号 |
61327-72-8 |
|---|---|
分子式 |
C14H15N3 |
分子量 |
225.29 g/mol |
IUPAC名 |
N-(2-phenyldiazenylethyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-3-7-13(8-4-1)15-11-12-16-17-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChIキー |
GKMFSAWXICWJPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCN=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
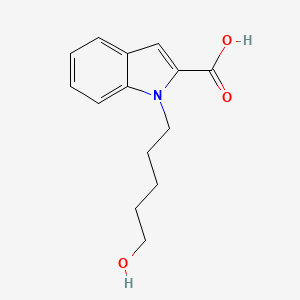
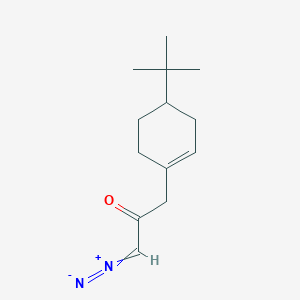

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
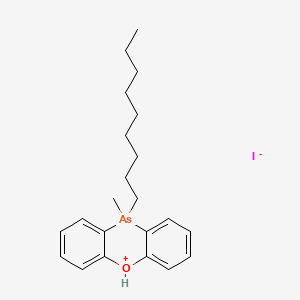
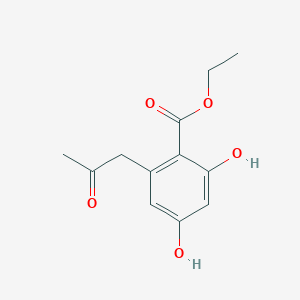
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
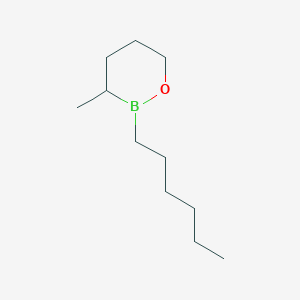
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
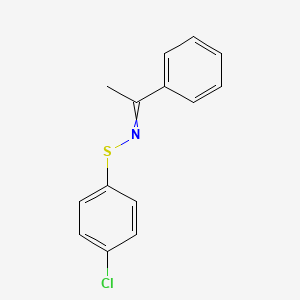

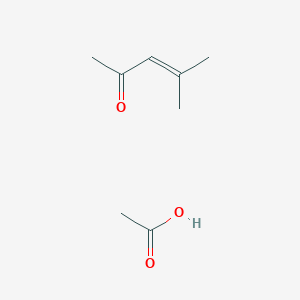
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
